Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate

Description

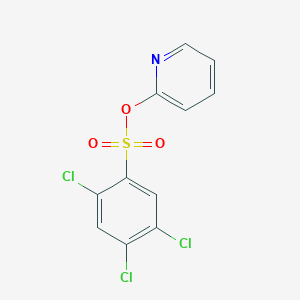

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate is a sulfonate ester featuring a pyridine ring linked to a trichlorinated benzene moiety via a sulfonate group. This compound is of interest due to its unique electronic and steric properties, which arise from the electron-withdrawing chlorine substituents on the benzene ring and the polar sulfonate group.

Properties

Molecular Formula |

C11H6Cl3NO3S |

|---|---|

Molecular Weight |

338.6 g/mol |

IUPAC Name |

pyridin-2-yl 2,4,5-trichlorobenzenesulfonate |

InChI |

InChI=1S/C11H6Cl3NO3S/c12-7-5-9(14)10(6-8(7)13)19(16,17)18-11-3-1-2-4-15-11/h1-6H |

InChI Key |

RAQCHJHGQKQOKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate typically involves the reaction of pyridine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can lead to the formation of sulfonamides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfonamides.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:

Biology: Investigated for its potential as an inhibitor of certain enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific proteins or receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (Fig. 2a, ) serves as a relevant structural analogue. Unlike Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate, this compound is a chalcone derivative with hydroxyl (-OH) groups on the benzene ring and a propenone linker.

In contrast, flavone derivatives cyclized on conjugated double bonds (Fig. 2b, ) exhibit aromatic planar systems with extended π-conjugation. This compound lacks such conjugation, resulting in distinct electronic properties.

Functional Group Analysis

| Compound | Key Functional Groups | Substituent Effects |

|---|---|---|

| This compound | Sulfonate, pyridine, trichlorobenzene | High electron deficiency (Cl), polar sulfonate enhances solubility in polar solvents. |

| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | Hydroxyl, propenone, pyridine | Hydrogen bonding (OH), π-conjugation increases stability and UV absorption. |

| Flavone derivatives | Cyclic ketone, conjugated double bonds | Planar structure with π-π stacking potential; enhanced redox activity. |

Physicochemical and Reactivity Differences

- Solubility: The sulfonate group in this compound likely improves aqueous solubility compared to non-sulfonated analogues like the chalcone or flavone derivatives. However, the hydrophobic trichlorobenzene moiety may counteract this effect, leading to amphiphilic behavior .

- Thermal Stability : Chlorine substituents typically increase thermal stability due to stronger C-Cl bonds and reduced oxidative degradation. This contrasts with hydroxyl-bearing chalcones, which may degrade at lower temperatures .

- In comparison, the propenone linker in chalcone derivatives is more prone to Michael addition or cyclization reactions .

Biological Activity

Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

This compound is synthesized through the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base. This compound features a pyridine ring and a sulfonate group attached to a trichlorobenzene moiety, which contributes to its unique chemical properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes involved in cellular processes, such as collagen synthesis and fibrogenesis.

Case Studies and Research Findings

-

Anti-Fibrotic Activity : A study evaluated the anti-fibrotic effects of related pyridine derivatives on hepatic stellate cells (HSC-T6). Compounds similar to this compound demonstrated significant inhibition of collagen production and prolyl hydroxylase activity. Notably, compounds with structural similarities showed IC50 values indicating potent anti-fibrotic activities compared to established drugs like Pirfenidone .

Compound IC50 (μM) Mechanism 12m 45.69 Inhibits collagen synthesis 12q 45.81 Inhibits collagen synthesis - Cytotoxicity Studies : In vitro cytotoxicity assessments revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in fibrosis and inflammation pathways. For example, it was found to reduce the expression of transforming growth factor-beta (TGF-β), a critical mediator in fibrogenesis .

Toxicological Profile

While the biological activities are promising, understanding the toxicological implications is essential. Studies on related compounds suggest potential hepatotoxicity and other organ-specific toxicities associated with high doses or prolonged exposure. These findings highlight the need for further investigation into the safety profile of this compound before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.